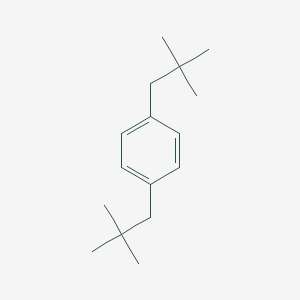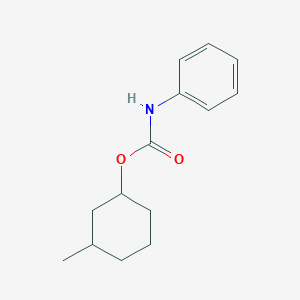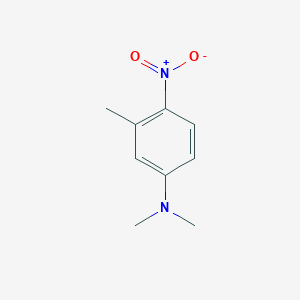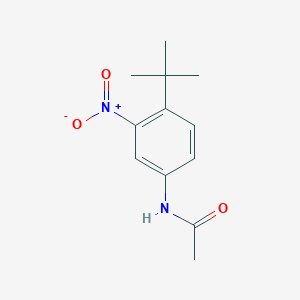
1,4-Bis(2,2-dimethylpropyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(2,2-dimethylpropyl)benzene, also known as tetramethyldihydroindenoindene (TMDHI), is a chemical compound that has been widely used in scientific research due to its unique properties. TMDHI is a rigid and bulky molecule that can be used as a building block for the synthesis of various materials.
作用機序
The mechanism of action of TMDHI is not fully understood. However, it has been suggested that TMDHI can interact with biological molecules, such as proteins and nucleic acids, through π-π stacking interactions. TMDHI has also been shown to inhibit the activity of enzymes, such as acetylcholinesterase.
Biochemical and Physiological Effects:
TMDHI has been shown to have low toxicity in vitro and in vivo. However, TMDHI can accumulate in the liver and spleen, which may affect their functions. TMDHI has also been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One advantage of using TMDHI in lab experiments is its unique properties, such as its rigidity and bulkiness, which can lead to the synthesis of novel materials. However, TMDHI is not readily available commercially, and its synthesis requires multiple steps, which may limit its use in some lab experiments.
将来の方向性
There are several future directions for the use of TMDHI in scientific research. One direction is the synthesis of novel materials using TMDHI as a building block. Another direction is the synthesis of metal complexes using TMDHI as a ligand. In medicinal chemistry, TMDHI can be used as a scaffold for the synthesis of potential drugs. Furthermore, the mechanism of action of TMDHI can be further investigated to understand its interactions with biological molecules.
合成法
TMDHI can be synthesized through a three-step process. The first step involves the reaction of 2,6-diisopropylphenol with formaldehyde to produce 2,6-bis(2,2-dimethylpropyl)phenol. The second step involves the reaction of 2,6-bis(2,2-dimethylpropyl)phenol with paraformaldehyde to produce 1,4-bis(2,2-dimethylpropyl)benzene. The final step involves the reduction of 1,4-bis(2,2-dimethylpropyl)benzene using sodium borohydride to produce TMDHI.
科学的研究の応用
TMDHI has been used in various scientific research fields, including organic chemistry, materials science, and medicinal chemistry. TMDHI can be used as a building block for the synthesis of various materials, such as polymers, dendrimers, and liquid crystals. TMDHI has also been used as a ligand for the synthesis of metal complexes. In medicinal chemistry, TMDHI has been used as a scaffold for the synthesis of potential anticancer agents.
特性
CAS番号 |
1020-87-7 |
|---|---|
製品名 |
1,4-Bis(2,2-dimethylpropyl)benzene |
分子式 |
C16H26 |
分子量 |
218.38 g/mol |
IUPAC名 |
1,4-bis(2,2-dimethylpropyl)benzene |
InChI |
InChI=1S/C16H26/c1-15(2,3)11-13-7-9-14(10-8-13)12-16(4,5)6/h7-10H,11-12H2,1-6H3 |
InChIキー |
HGOYQFVDLBZLGZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC1=CC=C(C=C1)CC(C)(C)C |
正規SMILES |
CC(C)(C)CC1=CC=C(C=C1)CC(C)(C)C |
その他のCAS番号 |
1020-87-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(3S)-1-[[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-[[(3S)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3S)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-2,5-dihydroxy-4-[(3S)-3-hydroxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate](/img/structure/B189091.png)







